molecular formula C7H6F2N2O B067714 2,6-Difluorobenzhydrazide CAS No. 172935-91-0

2,6-Difluorobenzhydrazide

Cat. No.: B067714
CAS No.: 172935-91-0
M. Wt: 172.13 g/mol
InChI Key: GVZACAPOZBPAMJ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzhydrazide is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzhydrazide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzhydrazide can be synthesized through several methods. One common method involves the reaction of 2,6-difluorobenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2,6-Difluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{2,6-Difluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2,6-Difluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding difluorobenzoyl derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-Difluorobenzhydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluorobenzhydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzhydrazide
  • 2,6-Dichlorobenzhydrazide
  • 2,6-Dimethylbenzhydrazide

Uniqueness

2,6-Difluorobenzhydrazide is unique due to the presence of fluorine atoms at the 2 and 6 positions on the benzene ring. This substitution imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The fluorine atoms also influence the compound’s biological activity, making it a valuable molecule in various research and industrial applications.

Biological Activity

2,6-Difluorobenzhydrazide is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C7H6F2N2O
Molecular Weight: 172.13 g/mol

The presence of fluorine atoms at the 2 and 6 positions on the benzene ring significantly influences the compound's reactivity and biological properties. The fluorine substituents enhance lipophilicity, which can affect membrane permeability and interaction with biological targets.

The mechanism of action of this compound primarily involves its interaction with various enzymes and proteins. It is believed to inhibit enzyme activity by binding to active sites or altering enzyme conformation, thereby influencing biochemical pathways. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. For instance:

  • In Vitro Studies: In cell line studies, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Mechanistic Insights: The compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival is a key factor in its anticancer activity.

Enzyme Inhibition

This compound has been studied for its enzyme inhibition capabilities:

  • Enzyme Targets: It has been reported to inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic potential.
  • Selectivity: The selectivity of the compound for certain enzymes over others suggests potential for targeted therapies.

Pharmaceutical Development

The compound serves as a precursor for developing biologically active compounds. Its derivatives are being explored for their potential therapeutic applications in treating various diseases, including:

  • Cancer Treatment: As mentioned earlier, its anticancer properties are under investigation for developing new chemotherapeutics.
  • Anti-inflammatory Agents: Preliminary studies suggest that it may also possess anti-inflammatory properties.

Industrial Uses

In addition to its biological applications, this compound is utilized in the synthesis of specialty chemicals and materials due to its unique chemical characteristics. It acts as a building block in organic synthesis for creating more complex molecules.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Anticancer Activity:
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound induced apoptosis as confirmed by flow cytometry analysis.
  • Study on Enzyme Inhibition:
    • Research focusing on the inhibition of specific metabolic enzymes showed that this compound effectively reduced enzyme activity by over 50% at certain concentrations. This finding supports its potential use as a therapeutic agent targeting metabolic disorders.
  • Pharmacokinetic Studies:
    • Pharmacokinetic evaluations indicated favorable absorption and distribution profiles for this compound, suggesting good bioavailability which is crucial for therapeutic efficacy.

Properties

IUPAC Name

2,6-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZACAPOZBPAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350292
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172935-91-0
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172935-91-0
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